4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
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Overview
Description
4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages. The compound this compound is known for its unique structure, which includes a chromen-2-one core with a phenylethoxy substituent at the 7-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with 1-phenylethanol under reflux conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to around 50°C to facilitate the alkylation process.
Another method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate can then be reacted with 1-phenylethanol to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the phenylethoxy group, resulting in different biological activities.
4-methyl-7-(methoxy)-2H-chromen-2-one: Contains a methoxy group instead of a phenylethoxy group, leading to variations in chemical reactivity and biological properties.
4-methyl-7-(ethoxy)-2H-chromen-2-one: Similar structure but with an ethoxy group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
4-methyl-7-(1-phenylethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-10-18(19)21-17-11-15(8-9-16(12)17)20-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSXVLGCMGZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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